NXPZ-2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C27H27N5O7S2 |

|---|---|

分子量 |

597.7 g/mol |

IUPAC名 |

2-[[4-[(2-amino-2-oxoethyl)-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]-(4-aminophenyl)sulfonylamino]acetamide |

InChI |

InChI=1S/C27H27N5O7S2/c1-39-19-8-12-21(13-9-19)41(37,38)32(17-27(30)34)25-15-14-24(22-4-2-3-5-23(22)25)31(16-26(29)33)40(35,36)20-10-6-18(28)7-11-20/h2-15H,16-17,28H2,1H3,(H2,29,33)(H2,30,34) |

InChIキー |

DFIZGWXPFCOCFG-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C3=CC=CC=C32)N(CC(=O)N)S(=O)(=O)C4=CC=C(C=C4)N |

製品の起源 |

United States |

Foundational & Exploratory

NXPZ-2: A Technical Whitepaper on its Mechanism of Action in Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Oxidative stress is recognized as a critical early event in AD pathogenesis, contributing significantly to this neurotoxicity.[1] The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary regulator of the cellular antioxidant response.[2][3] In AD, the Nrf2 signaling pathway is impaired, reducing the brain's ability to counteract oxidative damage.[3][4] NXPZ-2 is an orally active, small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), designed to restore this crucial neuroprotective pathway.[2][5] This document provides a detailed technical overview of the mechanism of action, pharmacological properties, and preclinical efficacy of this compound as a potential therapeutic agent for Alzheimer's disease.

Core Mechanism of Action: Inhibition of the Keap1-Nrf2 Interaction

Under physiological conditions, Keap1 acts as a negative regulator of Nrf2. It binds to Nrf2 in the cytoplasm, facilitating its ubiquitination and subsequent degradation by the proteasome, thereby keeping Nrf2 levels low.[3] Oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes.[6]

This compound is a non-covalent inhibitor that directly disrupts the Keap1-Nrf2 protein-protein interaction.[2][6] By binding to Keap1, this compound prevents the sequestration and degradation of Nrf2. This leads to the accumulation of Nrf2 in the cytoplasm, followed by its translocation into the nucleus.[5] Nuclear Nrf2 then activates the ARE, leading to the upregulation of antioxidant and detoxifying enzymes, which in turn combat the oxidative stress implicated in AD pathology.[2] The therapeutic effect of this compound is entirely dependent on this pathway, as its neuroprotective effects were not observed in Nrf2 knockout AD mice.[2]

Quantitative Pharmacological Data

This compound has been characterized through various in vitro assays to determine its potency and binding affinity as a Keap1-Nrf2 PPI inhibitor.

| Parameter | Value | Description | Citation |

| Binding Affinity (Ki) | 95 nM | Inhibitor constant, indicating high-affinity binding to Keap1. | [5] |

| EC50 | 120 nM, 170 nM | Half maximal effective concentration for activating the Nrf2 pathway. | [5] |

| In Vitro Toxicity | No obvious toxicity | Tested in primary cortical neurons at concentrations up to 200 μM for 7 days. | [5] |

Preclinical Efficacy in Alzheimer's Disease Models

The therapeutic potential of this compound has been evaluated in established mouse models of Alzheimer's disease, demonstrating significant improvements in both pathological markers and cognitive function.

In Vivo Studies

Studies primarily utilized an Aβ1-42 oligomer intracerebroventricularly (i.c.v.) injected mouse model to mimic AD pathology.[2] this compound was administered orally, demonstrating its bioavailability and central nervous system activity.[5]

| Animal Model | Dosage | Duration | Key Findings | Citation |

| Aβ1-42-induced AD Mice (ICR) | 52.5, 105, 210 mg/kg (p.o.) | 7 days | Cognitive Improvement: Dose-dependently improved learning and memory (Y-maze, active avoidance). | [2][5] |

| Neuroprotection: Increased neuron quantity and function; reduced number of dead neurons (HE & Nissl staining). | [2][5] | |||

| Target Engagement: Increased Nrf2 levels in serum, hippocampus, and cortex; promoted Nrf2 nuclear translocation. | [2][5] | |||

| Antioxidant Effects: Restored levels of SOD and GSH; decreased levels of MDA. | [2][5] | |||

| Pathology Reduction: Decreased levels of hyperphosphorylated Tau (p-Tau) and serum Aβ1-42. | [1][2][5] |

Note: A high in vivo dose (210 mg/kg) was required, which has been attributed to the compound's low solubility.[6] Subsequent research has focused on developing more soluble analogs like POZL, which show efficacy at lower doses in transgenic APP/PS1 models.[6][7]

Experimental Methodologies

The following section outlines the key experimental protocols used to elucidate the mechanism and efficacy of this compound.

General Experimental Workflow

A multi-step approach is employed, beginning with the induction of AD-like pathology in animal models, followed by drug administration, and concluding with a combination of behavioral, biochemical, and histological analyses to assess therapeutic outcomes.

Key Assays and Protocols

-

Keap1-Nrf2 Binding Assay:

-

Method: Fluorescence Polarization/Anisotropy.[6]

-

Protocol Summary: A fluorescently labeled probe peptide derived from Nrf2 is incubated with the Keap1 Kelch domain protein. The binding of the probe to Keap1 results in a high polarization value. Unlabeled this compound is titrated into the solution, competing with the probe for binding to Keap1. The displacement of the fluorescent probe leads to a decrease in polarization. The Ki is calculated from the concentration-dependent inhibition curve.[6]

-

-

Animal Model and Drug Administration:

-

Behavioral Testing:

-

Y-Maze Task: Used to assess spatial working memory. Mice treated with this compound showed a statistically significant increase in spontaneous alternation behavior compared to untreated AD model mice.[5]

-

Active Avoidance Test: Evaluates learning and memory. This compound treatment increased the number of active avoidance times in AD mice.[5]

-

-

Biochemical Analysis:

-

Western Blot: Hippocampal and cortical tissues are homogenized and protein lysates are separated by SDS-PAGE. Specific antibodies are used to probe for total Nrf2, nuclear Nrf2, HO-1, NQO-1, and p-Tau. This method confirmed that this compound treatment increased total Nrf2, promoted its nuclear translocation, and upregulated its target enzymes while decreasing p-Tau levels.[2]

-

ELISA: Serum samples are analyzed using enzyme-linked immunosorbent assay kits to quantify levels of Nrf2 and Aβ1-42. Results showed this compound increased serum Nrf2 and decreased serum Aβ1-42.[2]

-

Oxidative Stress Markers: Commercially available kits are used to measure the levels of superoxide dismutase (SOD), glutathione (GSH), and malondialdehyde (MDA) in brain homogenates. This compound treatment restored SOD and GSH levels and reduced MDA levels, indicating a reduction in oxidative stress.[2]

-

-

Histological Analysis:

-

Hematoxylin and Eosin (H&E) and Nissl Staining: Brain sections are stained to visualize neuronal morphology and quantity. In this compound treated mice, the cell number and morphology in the hippocampus and cortex were restored, and the number of dead neurons was significantly lowered compared to untreated AD mice.[2][5]

-

Conclusion

This compound represents a targeted therapeutic strategy for Alzheimer's disease that addresses the fundamental pathology of oxidative stress. By directly inhibiting the Keap1-Nrf2 protein-protein interaction, this compound effectively reactivates the brain's endogenous antioxidant defense system. Preclinical data robustly demonstrates that this mechanism of action translates to significant neuroprotection, a reduction in key AD-related pathological markers such as p-Tau, and a dose-dependent amelioration of cognitive deficits in mouse models.[2][5] These findings validate the Keap1-Nrf2 pathway as a promising target for AD therapy and establish this compound as a valuable lead compound for the development of novel disease-modifying treatments.[2][7]

References

- 1. Role of Nrf2 in Synaptic Plasticity and Memory in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer’s Disease [openneurologyjournal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

NXPZ-2: A Technical Guide to a Novel Keap1-Nrf2 Protein-Protein Interaction Inhibitor

This technical guide provides an in-depth overview of NXPZ-2, a potent, orally active small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Keap1-Nrf2 pathway in neurodegenerative diseases and other conditions associated with oxidative stress.

Introduction: The Keap1-Nrf2 Pathway and the Role of this compound

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase, sequesters Nrf2 in the cytoplasm and facilitates its ubiquitination and subsequent proteasomal degradation.[2][4] This process maintains low intracellular levels of Nrf2.[2][4] In response to oxidative stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[5] This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[3][4][5] Activation of the ARE leads to the transcription of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1]

Dysregulation of the Keap1-Nrf2 pathway has been implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease (AD), where oxidative stress is a key pathological feature.[1] Consequently, direct inhibition of the Keap1-Nrf2 PPI has emerged as a promising therapeutic strategy to augment the endogenous antioxidant response.[1][5] this compound is a small molecule designed to directly block this interaction, thereby stabilizing Nrf2 and promoting its downstream signaling.[1][4][6]

Mechanism of Action of this compound

This compound functions as a non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction.[4] It binds to the Kelch domain of Keap1, the same domain that recognizes the "ETGE" motif of Nrf2.[5] By occupying this binding pocket, this compound competitively inhibits the binding of Nrf2 to Keap1, preventing its degradation and leading to the accumulation and nuclear translocation of Nrf2.[1][7] This nuclear Nrf2 then activates the transcription of ARE-dependent genes, bolstering the cell's antioxidant defenses.[1][7]

Caption: Mechanism of this compound action in the Keap1-Nrf2 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Type | Target | Reference |

| Ki | 95 nM | Not Specified | Keap1 | [7][8] |

| IC50 | 95 nM | Fluorescence Polarization (FP) Assay | Keap1-Nrf2 Interaction | [5] |

| EC50 | 120 nM | Not Specified | Keap1 | [7][8] |

| EC50 | 170 nM | Not Specified | Keap1 | [7][8] |

| EC50 (Anti-inflammatory) | 1.12 µM | Griess Reagent Assay (NO suppression) | LPS-induced Mouse Peritoneal Macrophages | [7] |

| CC50 | > 10 µM | CCK8 Assay | Mouse Peritoneal Macrophages | [7] |

| CC50 | > 100 µM | Cell Titer-Blue Assay | Mouse Peritoneal Macrophages | [7] |

| Toxicity | No obvious toxicity up to 200 µM | Not Specified | Primary Cortical Neurons (7 days) | [7] |

Table 2: In Vivo Study Design and Dosing

| Animal Model | Dosing Regimen | Administration Route | Duration | Reference |

| Male ICR mice (Aβ1-42-induced AD model) | 52.5, 105, and 210 mg/kg | Oral (p.o.), once daily | 7 days | [7] |

In Vivo Efficacy in an Alzheimer's Disease Model

This compound has demonstrated significant neuroprotective effects in a mouse model of Alzheimer's disease induced by intracerebroventricular injection of amyloid-beta (Aβ)1-42 oligomers.[1][6]

Key Findings:

-

Improved Cognitive Function: this compound treatment dose-dependently ameliorated learning and memory dysfunction in AD mice, as evidenced by improved performance in behavioral tests.[1][7]

-

Neuroprotection: Hematoxylin and eosin (HE) and Nissl staining of brain tissue revealed that this compound improved pathological changes by increasing the quantity and function of neurons.[1][6]

-

Target Engagement and Pathway Activation: Western blot analysis of the hippocampus and cortex showed that this compound treatment led to an upregulation of Nrf2, increased its nuclear translocation, and subsequently increased the expression of downstream antioxidant enzymes HO-1 and NQO-1.[1]

-

Reduction of Oxidative Stress: this compound treatment increased the levels of superoxide dismutase (SOD) and glutathione (GSH) while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the hippocampus and cortex.[1]

-

Reduction of AD Pathology Markers: this compound treatment was associated with decreased levels of hyperphosphorylated Tau (p-Tau) and a significant reduction in serum Aβ1-42 levels in AD mice.[1]

-

Safety Profile: No obvious toxicity was observed in the organs of this compound-treated mice.[1][7]

-

Nrf2-Dependence: The beneficial effects of this compound were not observed in Nrf2 knockout AD mice, confirming its mechanism of action is dependent on the Nrf2 pathway.[1]

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted with this compound are not publicly available. However, based on standard laboratory practices and the information provided in the literature, representative protocols for key assays are provided below.

Caption: Logical workflow for the evaluation of this compound.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This assay measures the disruption of the Keap1-Nrf2 interaction by a competitive inhibitor like this compound.

Materials:

-

Recombinant human Keap1 Kelch domain protein

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer or 16-mer peptide containing the ETGE motif)

-

This compound

-

Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4)

-

384-well, low-volume, black, non-binding microplates

-

Microplate reader with FP capabilities

Protocol:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare solutions of Keap1 protein and fluorescently labeled Nrf2 peptide in assay buffer.

-

-

Assay Setup:

-

Add the Keap1 protein solution to each well of the microplate.

-

Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

-

Add the fluorescently labeled Nrf2 peptide solution to all wells. The final concentration of the peptide should be low (e.g., 1-10 nM) and the Keap1 concentration should be optimized to yield a significant polarization signal upon binding.

-

Include control wells containing only the fluorescent peptide (for minimum polarization) and wells with the peptide and Keap1 without inhibitor (for maximum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization on a microplate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Antioxidant Response Element (ARE) Reporter Assay

This assay determines the ability of this compound to activate the Nrf2 pathway in a cellular context.

Materials:

-

A stable cell line expressing a luciferase reporter gene under the control of an ARE promoter (e.g., HepG2-ARE-luc).

-

Cell culture medium and supplements.

-

This compound.

-

Positive control (e.g., sulforaphane).

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Seeding:

-

Seed the ARE-reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the positive control in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compounds or vehicle control.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 12-24 hours) to allow for Nrf2 activation and luciferase expression.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT or CellTiter-Glo assay) if cytotoxicity is a concern.

-

Express the results as fold induction over the vehicle-treated control.

-

Plot the fold induction against the logarithm of the this compound concentration to determine the EC50 value.

-

In Vivo Alzheimer's Disease Mouse Model and Evaluation

This protocol outlines the general steps for evaluating the efficacy of this compound in an Aβ-induced AD mouse model.

Materials:

-

Male ICR mice.

-

Aβ1-42 oligomers.

-

This compound formulation for oral gavage.

-

Equipment for intracerebroventricular (i.c.v.) injection.

-

Apparatus for behavioral testing (e.g., Morris water maze, Y-maze).

-

Reagents and equipment for Western blotting, ELISA, and histology (HE and Nissl staining).

Protocol:

-

Induction of AD Model:

-

Anesthetize the mice and perform i.c.v. injection of Aβ1-42 oligomers to induce AD-like pathology.

-

-

This compound Treatment:

-

A few days after the Aβ injection, begin daily oral administration of this compound at different doses (e.g., 52.5, 105, and 210 mg/kg) or vehicle control for the specified duration (e.g., 7 days).

-

-

Behavioral Testing:

-

Towards the end of the treatment period, conduct a battery of behavioral tests to assess learning and memory (e.g., Morris water maze for spatial learning and memory, Y-maze for short-term spatial working memory).

-

-

Sample Collection and Analysis:

-

At the end of the study, euthanize the mice and collect blood and brain tissue (hippocampus and cortex).

-

Use serum for ELISA to measure Aβ1-42 and Nrf2 levels.

-

Process brain tissue for:

-

Western Blotting: To measure the levels of total and nuclear Nrf2, HO-1, NQO1, and p-Tau.

-

Biochemical Assays: To measure the activity of SOD and the levels of GSH and MDA.

-

Histology: Perform HE and Nissl staining to assess neuronal damage and cell death.

-

-

Conclusion

This compound is a promising Keap1-Nrf2 PPI inhibitor with demonstrated in vitro potency and significant in vivo efficacy in a preclinical model of Alzheimer's disease. Its ability to activate the Nrf2 antioxidant pathway, reduce oxidative stress, and ameliorate key pathological features of AD highlights its potential as a therapeutic agent for neurodegenerative and other diseases driven by oxidative damage. Further investigation into its pharmacokinetic properties, long-term safety, and efficacy in other disease models is warranted to fully elucidate its therapeutic potential.

References

- 1. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biocat.com [biocat.com]

Unveiling the Therapeutic Potential of NXPZ-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

NXPZ-2 has emerged as a promising small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its characterization. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development, particularly those focused on neurodegenerative diseases such as Alzheimer's disease.

Core Pharmacological Properties

This compound is an orally active compound designed to disrupt the interaction between Keap1 and Nrf2.[1] Under normal physiological conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By inhibiting this interaction, this compound allows for the stabilization and nuclear translocation of Nrf2, leading to the activation of the Antioxidant Response Element (ARE) and the transcription of a suite of cytoprotective genes.[2][3]

Quantitative In Vitro Activity

The inhibitory potency of this compound on the Keap1-Nrf2 PPI has been quantified through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay | Reference |

| Ki | 95 nM | Fluorescence Polarization (FP) Assay | [1] |

| EC50 | 120 nM | Not Specified | [1] |

| EC50 | 170 nM | Not Specified | [1] |

| IC50 | 95 nM | Fluorescence Polarization (FP) Assay | [3] |

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The therapeutic effects of this compound are rooted in its ability to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.

Caption: this compound inhibits Keap1, preventing Nrf2 degradation and promoting its nuclear translocation and subsequent activation of antioxidant gene expression.

In Vivo Efficacy in an Alzheimer's Disease Model

This compound has demonstrated significant neuroprotective effects in a mouse model of Alzheimer's disease induced by the intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ) oligomers.[4]

Summary of In Vivo Findings

| Animal Model | Dosage | Administration | Key Outcomes | Reference |

| Male ICR mice, Aβ-induced AD model | 52.5, 105, 210 mg/kg | Oral (p.o.), once daily for 7 days | Ameliorated learning and memory dysfunction.[4] Increased neuron quantity and function.[4] Upregulated Nrf2, HO-1, and NQO-1 in the hippocampus and cortex.[4] Increased serum Nrf2 and decreased serum Aβ(1-42) levels.[4] Increased SOD and GSH levels, and decreased MDA levels in the hippocampus and cortex.[4] No obvious toxicity observed in primary cortical neurons and organs.[4] | [1][4] |

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Aβ(1-42)-Induced Alzheimer's Disease Mouse Model

This model is established to mimic the cognitive deficits and pathological changes observed in Alzheimer's disease.

Caption: Workflow for the Aβ(1-42)-induced Alzheimer's disease mouse model and subsequent this compound evaluation.

Protocol:

-

Aβ(1-42) Preparation: Lyophilized Aβ(1-42) peptide is dissolved in sterile 0.9% NaCl solution. The solution is then incubated at 37°C for 3 days to promote aggregation into oligomers.[5]

-

Animal Subjects: Male ICR mice are used for this model.

-

Stereotaxic Injection: Mice are anesthetized and placed in a stereotaxic frame. A small hole is drilled in the skull, and aggregated Aβ(1-42) is injected intracerebroventricularly (i.c.v.) to a depth of 2.5 mm in the bregma.[5]

-

Post-operative Care: Following surgery, mice are allowed to recover for a specified period.

-

This compound Administration: this compound is administered orally (p.o.) once daily for 7 days at dosages of 52.5, 105, and 210 mg/kg.[1]

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This assay is used to quantify the inhibitory effect of this compound on the Keap1-Nrf2 PPI.

Protocol:

-

Reagents: Purified human Keap1 Kelch domain protein and a fluorescently labeled (e.g., FITC) 9-mer peptide derived from the Nrf2 Neh2 domain (LDEETGEFL) are required.[6]

-

Assay Buffer: A suitable buffer, such as HEPES, is used.

-

Procedure:

-

In a 384-well plate, add the FITC-labeled Nrf2 peptide, Keap1 Kelch domain protein, and varying concentrations of this compound.

-

The final volume in each well is brought up with the assay buffer.

-

The plate is incubated at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

-

Fluorescence polarization is measured using a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

-

-

Data Analysis: The percentage of inhibition is calculated based on the change in polarization values. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis

Western blotting is employed to measure the protein levels of Nrf2 and its downstream targets, such as HO-1 and NQO-1, in brain tissue.[4]

Protocol:

-

Tissue Homogenization: Hippocampus and cortex tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, NQO-1, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

Behavioral Testing: Morris Water Maze (MWM)

The MWM test is a widely used behavioral assay to assess spatial learning and memory in rodents.[7]

Protocol:

-

Apparatus: A circular pool (approximately 120 cm in diameter) is filled with opaque water (made opaque with non-toxic white paint) maintained at 22-25°C. A hidden escape platform (10 cm in diameter) is submerged 1-2 cm below the water surface in one of the four quadrants.

-

Acquisition Phase (Learning):

-

Mice are subjected to four trials per day for five consecutive days.

-

In each trial, the mouse is released into the water from one of four starting positions, facing the pool wall.

-

The time taken to find the hidden platform (escape latency) is recorded. If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 15-30 seconds before being removed.

-

-

Probe Trial (Memory):

-

On the day after the last acquisition trial, the escape platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of spatial memory.

-

Histological Staining: Nissl Staining

Nissl staining is used to visualize neurons and assess neuronal loss or damage in brain tissue sections.[8][9][10]

Protocol:

-

Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected in sucrose solutions. Coronal sections (e.g., 30 µm thick) are cut using a cryostat.

-

Staining Procedure:

-

Sections are mounted on gelatin-coated slides and air-dried.

-

Slides are rehydrated through a series of graded alcohols to distilled water.

-

Slides are then immersed in a 0.1% cresyl violet solution for 3-10 minutes.

-

The sections are rinsed in distilled water and then differentiated in 95% ethanol to remove excess stain.

-

The slides are dehydrated through graded alcohols, cleared in xylene, and coverslipped with a permanent mounting medium.

-

-

Analysis: The number and morphology of neurons in specific brain regions, such as the hippocampus and cortex, are examined under a microscope.

Conclusion

This compound represents a significant advancement in the development of Keap1-Nrf2 PPI inhibitors. Its potent in vitro activity, coupled with promising in vivo efficacy in a relevant disease model, underscores its therapeutic potential for neurodegenerative disorders characterized by oxidative stress. The detailed experimental protocols provided in this guide are intended to facilitate further investigation and validation of this compound and similar compounds, ultimately accelerating the translation of this therapeutic strategy to the clinic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aβ1-42-Induced AD Mice Model [bio-protocol.org]

- 6. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ronaldschulte.nl [ronaldschulte.nl]

- 9. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]

- 10. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

An In-depth Technical Guide to the Chemical Structure and Synthesis of NXPZ-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

NXPZ-2 is a potent, orally active small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). By disrupting this interaction, this compound unleashes the therapeutic potential of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis pathway of this compound, intended to support researchers and drug development professionals in the fields of medicinal chemistry and neurodegenerative disease.

Chemical Structure and Properties

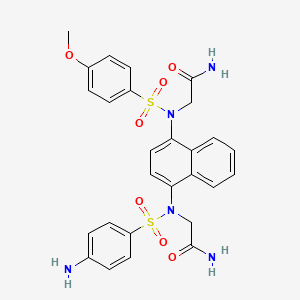

This compound, with the IUPAC name 2-((N-(4-((4-amino-N-(2-amino-2-oxoethyl)phenyl)sulfonamido)naphthalen-1-yl)-4-methoxyphenyl)sulfonamido)acetamide, is a complex molecule featuring a substituted diaminonaphthalene core.[1] Its structure is characterized by two sulfonamide linkages and two acetamide functional groups. The chemical formula of this compound is C27H27N5O7S2, and its molecular weight is 597.66 g/mol .[1][2] The crystal structure of this compound in complex with the Kelch domain of Keap1 has been determined, providing valuable insights into its mechanism of action at the molecular level.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-((N-(4-((4-amino-N-(2-amino-2-oxoethyl)phenyl)sulfonamido)naphthalen-1-yl)-4-methoxyphenyl)sulfonamido)acetamide | [1] |

| Chemical Formula | C27H27N5O7S2 | [1][2] |

| Molecular Weight | 597.66 g/mol | [1][2] |

| CAS Number | 2254492-08-3 | [1][2] |

| Appearance | Solid | [3] |

| Ki | 95 nM | [2][4][5][6] |

| EC50 | 120 and 170 nM | [2][4][5][6] |

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the strategic formation of sulfonamide and amide bonds. While the primary publication by Sun et al. does not provide a detailed experimental protocol, a plausible synthetic route can be constructed based on established organic chemistry principles for the formation of similar sulfonamide-containing compounds. The general strategy involves the sequential coupling of three key building blocks: a substituted diaminonaphthalene core, a sulfonyl chloride derivative of a substituted aniline, and an acetamide moiety.

A generalized workflow for the synthesis is depicted in the following diagram:

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocols

The following are detailed, generalized experimental protocols for the key transformations in the synthesis of this compound, based on standard laboratory procedures for analogous reactions.

General Procedure for Sulfonamide Bond Formation (e.g., Synthesis of Intermediate 1)

Materials:

-

Substituted 1,4-diaminonaphthalene (1.0 eq)

-

4-Methoxybenzenesulfonyl chloride (1.1 eq)

-

Pyridine (solvent)

-

Dichloromethane (DCM, solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Protocol:

-

Dissolve the substituted 1,4-diaminonaphthalene in pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add 4-methoxybenzenesulfonyl chloride portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired sulfonamide intermediate.

General Procedure for Amide Bond Formation (Final Step)

Materials:

-

Intermediate sulfonamide (from the previous step) (1.0 eq)

-

2-Chloroacetamide (2.2 eq)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

N,N-Dimethylformamide (DMF, solvent)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Protocol:

-

To a solution of the intermediate sulfonamide in DMF, add K2CO3 and 2-chloroacetamide.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with EtOAc.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the final product, this compound.

Signaling Pathway of this compound

This compound functions by inhibiting the Keap1-Nrf2 PPI. Under normal physiological conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound binds to the Kelch domain of Keap1, preventing the binding of Nrf2. This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.

The signaling pathway is illustrated in the diagram below:

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.

Conclusion

This compound is a promising therapeutic candidate that targets the Keap1-Nrf2 PPI, a key pathway in cellular defense against oxidative stress. This guide provides essential information on its chemical structure, properties, and a detailed, generalized synthesis protocol to aid in further research and development efforts. The provided diagrams of the synthesis workflow and signaling pathway offer a clear visual representation of the chemical and biological processes involved. The continued investigation of this compound and similar molecules holds significant potential for the development of novel treatments for neurodegenerative diseases and other conditions associated with oxidative stress.

References

The Role of NXPZ-2 in Activating the Nrf2 Signaling Pathway: A Technical Guide

Introduction

Oxidative stress is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's disease. The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative damage. Under basal conditions, Keap1, an E3 ubiquitin ligase substrate adaptor, targets Nrf2 for proteasomal degradation.[1][2] In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes.[1][3][4][5][6][7]

NXPZ-2 is a small-molecule, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[1][3][8] By directly blocking the binding of Keap1 to Nrf2, this compound mimics the cellular response to oxidative stress, leading to the activation of the Nrf2 pathway and subsequent neuroprotective effects.[3][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data and detailing the experimental protocols used to elucidate its function.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters defining the in vitro potency and in vivo efficacy of this compound in activating the Nrf2 signaling pathway.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay | Reference |

| Ki | 95 nM | Not specified | [9][10] |

| EC50 | 120 nM, 170 nM | Not specified | [9][10] |

| IC50 | 95 nM | Fluorescence Polarization (FP) Assay | [1] |

Table 2: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model

| Animal Model | Dosage | Administration | Key Findings | Reference |

| Aβ1-42 oligomer i.c.v. injected ICR mice | 52.5, 105, 210 mg/kg | Oral (p.o.), once daily for 7 days | Dose-dependent amelioration of cognitive dysfunction. Increased serum Nrf2 levels. Increased nuclear translocation of Nrf2 in the hippocampus and cortex. Increased expression of downstream targets HO-1 and NQO-1. Increased levels of SOD and GSH in the hippocampus and cortex. Decreased levels of MDA in the hippocampus and cortex. | [8][9] |

| Nrf2 knockout AD mice | Not specified | Not specified | No ameliorative effect observed, confirming the Nrf2-dependent mechanism of this compound. | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Nrf2 signaling pathway, the mechanism of this compound action, and a typical experimental workflow for evaluating this compound.

Caption: The Keap1-Nrf2 Signaling Pathway.

Caption: Mechanism of this compound Action.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the investigation of this compound.

In Vivo Alzheimer's Disease Mouse Model

-

Animal Model: Male ICR mice are commonly used.

-

Induction of AD Pathology: An Alzheimer's disease-like pathology is induced by intracerebroventricular (i.c.v.) injection of amyloid-beta 1-42 (Aβ1-42) oligomers.

-

This compound Administration: this compound is administered orally (per os) at doses of 52.5, 105, and 210 mg/kg, once daily for a period of 7 days.[9]

-

Behavioral Assessments: A battery of behavioral tests is conducted to assess cognitive function, including learning and memory.

-

Tissue Collection: Following the treatment period and behavioral testing, mice are euthanized, and brain tissue (hippocampus and cortex) and serum are collected for further analysis.

Primary Cortical Neuron Culture and Treatment

-

Cell Source: Primary cortical neurons are typically isolated from embryonic day 17 (E17) C57BL/6J mice.

-

Culture Conditions:

-

Dissected cortical tissue is digested and triturated to obtain a single-cell suspension.

-

Cells are plated on poly-L-lysine-coated culture plates in Neurobasal medium supplemented with B27.

-

To inhibit glial cell growth, cytarabine may be added to the culture medium 24 hours after plating and removed 48 hours later.

-

Neurons are cultured for approximately 5-7 days before being used for experiments.

-

-

Treatment:

-

To model neurotoxicity, cultured neurons are exposed to Aβ1-42 oligomers.

-

This compound is then added to the culture medium at various concentrations to assess its neuroprotective effects. This compound has been shown to have no obvious toxicity on primary cortical neurons at concentrations up to 200 µM for 7 days.[9]

-

Western Blot Analysis for Nrf2 Nuclear Translocation

-

Objective: To quantify the levels of Nrf2 in the cytoplasm and nucleus, as well as the expression of its downstream target proteins (e.g., HO-1, NQO-1).

-

Procedure:

-

Protein Extraction: Nuclear and cytoplasmic protein fractions are isolated from brain tissue homogenates or cultured neurons using a commercially available kit.

-

Protein Quantification: The concentration of protein in each fraction is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for Nrf2, HO-1, NQO-1, and a loading control (e.g., Lamin B for the nuclear fraction and β-actin for the cytoplasmic fraction).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometric analysis is performed to quantify the relative protein expression levels.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Nrf2

-

Objective: To measure the concentration of Nrf2 in the serum of treated and control animals.

-

Procedure:

-

A 96-well plate is coated with a capture antibody specific for Nrf2.

-

Standards and serum samples are added to the wells, and any Nrf2 present is bound by the capture antibody.

-

After washing, a biotinylated detection antibody specific for Nrf2 is added.

-

Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.

-

A substrate solution (TMB) is added, and the color development is proportional to the amount of Nrf2.

-

The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader. The concentration of Nrf2 in the samples is determined by comparison to a standard curve.

-

Histological Staining

-

Objective: To assess the general morphology and neuronal health in the brain tissue.

-

Procedure:

-

Tissue Preparation: Brains are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

Hematoxylin and Eosin (H&E) Staining:

-

Sections are deparaffinized and rehydrated.

-

Stained with hematoxylin, which colors cell nuclei blue/purple.

-

Counterstained with eosin, which colors the cytoplasm and extracellular matrix pink/red.

-

This provides a general overview of the tissue architecture.

-

-

Nissl Staining (Cresyl Violet):

-

Sections are deparaffinized and rehydrated.

-

Stained with cresyl violet, which binds to the Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons.

-

This stain is used to assess neuronal density and morphology, with healthy neurons showing distinct, well-stained Nissl substance.

-

-

Assays for Oxidative Stress Markers

-

Objective: To measure the levels of key markers of oxidative stress in brain tissue homogenates.

-

Superoxide Dismutase (SOD) Activity Assay: This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of superoxide radicals. The assay is typically based on the inhibition of a reaction that produces a colored product by SOD.

-

Glutathione (GSH) Assay: This assay quantifies the levels of reduced glutathione, a major intracellular antioxidant. The assay often involves a reaction where GSH reduces a chromogenic substrate.

-

Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. The most common method is the thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid to produce a colored product that can be measured spectrophotometrically.

Conclusion

This compound is a promising small-molecule activator of the Nrf2 signaling pathway. By inhibiting the Keap1-Nrf2 interaction, it promotes the nuclear translocation of Nrf2 and the subsequent expression of a battery of antioxidant and cytoprotective genes. The experimental evidence, gathered through a combination of in vitro and in vivo studies, demonstrates the potential of this compound as a therapeutic agent for neurodegenerative diseases characterized by oxidative stress. The detailed protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other Nrf2-activating compounds.

References

- 1. r.marmosetbrain.org [r.marmosetbrain.org]

- 2. scribd.com [scribd.com]

- 3. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]

- 4. Nissl Staining Method and Protocol on Paraffin Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]

- 5. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 6. abcam.cn [abcam.cn]

- 7. protocols.io [protocols.io]

- 8. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Initial Characterization of NXPZ-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

NXPZ-2 is a novel, orally active small molecule that acts as a potent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). This interaction is a critical regulator of the cellular antioxidant response. By disrupting the Keap1-Nrf2 complex, this compound promotes the nuclear translocation of Nrf2, leading to the upregulation of a suite of antioxidant and cytoprotective genes. Preclinical studies have demonstrated the neuroprotective potential of this compound in models of Alzheimer's disease, where it has been shown to ameliorate cognitive deficits and reduce pathological markers.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound, including detailed experimental protocols and key quantitative data.

Discovery and Rationale

The Keap1-Nrf2 signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under homeostatic conditions, Keap1, an E3 ubiquitin ligase substrate adaptor, binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation.[1] In the presence of oxidative stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.

Dysregulation of the Keap1-Nrf2 pathway has been implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, where oxidative stress is a key pathological feature. Therefore, direct inhibition of the Keap1-Nrf2 PPI presents a promising therapeutic strategy to enhance the endogenous antioxidant response. This compound was developed as a non-covalent, small-molecule inhibitor designed to specifically disrupt this interaction.

Synthesis of this compound

This compound is a 1,4-diaminonaphthalene derivative. The synthesis of related 1,4-bis(arylsulfonamido)naphthalene compounds generally involves the reaction of 1,4-diaminonaphthalene with the appropriate arylsulfonyl chloride.

A general synthetic approach for compounds of this class is as follows:

-

Reduction of a Nitro-substituted Naphthylamine: The synthesis often begins with a commercially available nitro-substituted naphthylamine, such as 4-nitro-1-naphthylamine. This starting material is then reduced to form 1,4-diaminonaphthalene.

-

Sulfonylation: The resulting 1,4-diaminonaphthalene is subsequently reacted with an appropriate arylsulfonyl chloride, for instance, 4-methoxybenzenesulfonyl chloride, in the presence of a base like pyridine in a suitable solvent such as dichloromethane (DCM). This step leads to the formation of the sulfonamide linkages.

-

Further Modification (if necessary): Depending on the desired final structure, additional synthetic steps may be required to introduce or modify substituents on the naphthalene core or the aryl rings.

Note: A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The above description is a general representation of the synthesis of similar 1,4-diaminonaphthalene-based Keap1-Nrf2 PPI inhibitors.

In Vitro Characterization

Quantitative Data

The initial in vitro characterization of this compound established its potency as a Keap1-Nrf2 PPI inhibitor.

| Parameter | Value | Assay |

| Ki | 95 nM | Fluorescence Polarization (FP) Assay |

| EC50 | 120 nM and 170 nM | Cellular Assays |

Table 1: In Vitro Activity of this compound.

Experimental Protocols

This assay quantitatively measures the ability of this compound to disrupt the interaction between the Kelch domain of Keap1 and a fluorescently labeled peptide derived from the Nrf2 ETGE motif.

Materials:

-

Recombinant human Keap1 Kelch domain protein

-

Fluorescently labeled Nrf2 peptide probe (e.g., FITC-labeled 9-mer Nrf2 peptide)

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 50 mM EDTA, 0.005% Tween-20, pH 7.4)

-

Black, non-binding 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In each well of the 384-well plate, add the Keap1 Kelch domain protein to a final concentration of approximately 100 nM.

-

Add the fluorescently labeled Nrf2 peptide probe to a final concentration of 10 nM.

-

Add the this compound dilutions to the wells. Include control wells with DMSO only (for maximum polarization) and wells with only the probe (for minimum polarization).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

-

Calculate the percentage of inhibition at each this compound concentration and determine the Ki value by fitting the data to a suitable binding model.

To assess the cytotoxicity of this compound, a cell viability assay was performed on primary cortical neurons.

Materials:

-

Primary cortical neurons

-

This compound (dissolved in DMSO)

-

Cell culture medium

-

Cell viability reagent (e.g., MTT, CCK-8)

-

96-well cell culture plates

Procedure:

-

Seed primary cortical neurons in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for 7 days.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. This compound showed no obvious toxicity to primary cortical neurons under these conditions.

In Vivo Characterization

Animal Model and Dosing

The in vivo efficacy of this compound was evaluated in a mouse model of Alzheimer's disease induced by intracerebroventricular (i.c.v.) injection of amyloid-beta 1-42 (Aβ1-42) oligomers.[1][2]

-

Animal Model: Male ICR mice.

-

Dosage: 52.5, 105, and 210 mg/kg.

-

Administration: Oral gavage (p.o.), once daily for 7 days.

Quantitative Data

The in vivo studies demonstrated that this compound treatment led to significant improvements in cognitive function and reductions in pathological markers.

| Parameter | Effect of this compound Treatment |

| Spontaneous Alternation (Y-maze) | Increased |

| Active Avoidance Times | Increased |

| Escape Latency (Morris Water Maze) | Shortened |

| Time in Target Quadrant (Morris Water Maze) | Increased |

| Platform Crossings (Morris Water Maze) | Increased |

| Serum Nrf2 Levels | Increased |

| Serum Aβ1-42 Levels | Decreased |

| Hippocampal and Cortical SOD and GSH Levels | Increased |

| Hippocampal and Cortical MDA Levels | Decreased |

Table 2: In Vivo Effects of this compound in an AD Mouse Model.[2]

Experimental Protocols

This test assesses spatial learning and memory.

Procedure:

-

The maze consists of a circular pool filled with opaque water. A hidden platform is submerged in one quadrant.

-

Mice are trained over several days to find the hidden platform from different starting positions.

-

The time taken to find the platform (escape latency) is recorded.

-

After the training phase, a probe trial is conducted where the platform is removed.

-

The time spent in the target quadrant and the number of times the mouse crosses the former platform location are measured to assess memory retention.

This test evaluates short-term spatial working memory based on the innate tendency of rodents to explore novel environments.

Procedure:

-

The maze consists of three identical arms.

-

A mouse is placed in one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).

-

The sequence of arm entries is recorded.

-

Spontaneous alternation is defined as consecutive entries into the three different arms.

-

The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

This technique is used to measure the levels of Nrf2 and its downstream targets in brain tissue.

Procedure:

-

Following treatment, the hippocampus and cortex are dissected and homogenized in lysis buffer.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, NQO-1, and p-Tau. A loading control antibody (e.g., β-actin) is also used.

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

This assay is used to quantify the levels of Nrf2 and Aβ1-42 in the serum.

Procedure:

-

Blood samples are collected and centrifuged to obtain serum.

-

Commercially available ELISA kits for mouse Nrf2 and Aβ1-42 are used.

-

The serum samples and standards are added to the antibody-coated microplate.

-

Following incubation and washing steps, a detection antibody and a substrate solution are added.

-

The absorbance is measured at the appropriate wavelength, and the concentrations are determined from the standard curve.

These staining methods are used to assess brain tissue morphology and neuronal health.

Procedure:

-

Mice are transcardially perfused with saline followed by 4% paraformaldehyde.

-

Brains are removed, post-fixed, and then processed for paraffin embedding.

-

Coronal sections (e.g., 5 µm thick) are cut and mounted on slides.

-

For H&E staining , sections are deparaffinized, rehydrated, and stained with hematoxylin (stains nuclei blue/purple) and eosin (stains cytoplasm and extracellular matrix pink/red).

-

For Nissl staining , sections are stained with a basic dye like cresyl violet, which binds to the Nissl bodies (rough endoplasmic reticulum) in neurons, allowing for the visualization of neuronal cell bodies.

-

The stained sections are then dehydrated, cleared, and coverslipped for microscopic examination.

Signaling Pathway and Experimental Workflow

Keap1-Nrf2 Signaling Pathway

References

NXPZ-2: A Novel Keap1-Nrf2 Inhibitor for Combating Oxidative Stress in Neurodegenerative Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress is a key pathological feature of numerous neurodegenerative diseases, including Alzheimer's disease. The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response, making it an attractive therapeutic target. NXPZ-2 is a novel small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, designed to unleash the neuroprotective potential of Nrf2. This technical guide provides a comprehensive overview of this compound, with a focus on its effects on key oxidative stress markers. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the underlying signaling pathway and experimental workflows to support further research and development in this promising area.

Introduction

The accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components are central to the pathogenesis of neurodegenerative disorders. The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of cellular defense against oxidative stress. Under homeostatic conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.

This compound is a potent, orally active small molecule designed to directly inhibit the Keap1-Nrf2 protein-protein interaction. By preventing Keap1-mediated degradation of Nrf2, this compound enhances the nuclear accumulation of Nrf2 and subsequent transcription of its target genes, thereby bolstering the cell's antioxidant defenses. This guide details the preclinical evidence for this compound's efficacy in modulating oxidative stress markers in a mouse model of Alzheimer's disease.

Data Presentation: Effect of this compound on Oxidative Stress Markers

This compound has been shown to dose-dependently restore the levels of key oxidative stress markers in the hippocampus and cortex of amyloid-beta (Aβ)₁₋₄₂-injected mice, a model for Alzheimer's disease. The following tables summarize the quantitative effects of this compound on malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) levels.

Table 1: Effect of this compound on Malondialdehyde (MDA) Levels

| Treatment Group | Brain Region | MDA Level (nmol/mg protein) |

| Control (Sham) | Hippocampus | Data not available in abstract |

| Cortex | Data not available in abstract | |

| Aβ₁₋₄₂ Model | Hippocampus | Significantly increased |

| Cortex | Significantly increased | |

| Aβ₁₋₄₂ + this compound (52.5 mg/kg) | Hippocampus | Dose-dependently decreased |

| Cortex | Dose-dependently decreased | |

| Aβ₁₋₄₂ + this compound (105 mg/kg) | Hippocampus | Dose-dependently decreased |

| Cortex | Dose-dependently decreased | |

| Aβ₁₋₄₂ + this compound (210 mg/kg) | Hippocampus | Restored to near-control levels |

| Cortex | Restored to near-control levels |

Table 2: Effect of this compound on Superoxide Dismutase (SOD) Activity

| Treatment Group | Brain Region | SOD Activity (U/mg protein) |

| Control (Sham) | Hippocampus | Data not available in abstract |

| Cortex | Data not available in abstract | |

| Aβ₁₋₄₂ Model | Hippocampus | Significantly decreased |

| Cortex | Significantly decreased | |

| Aβ₁₋₄₂ + this compound (52.5 mg/kg) | Hippocampus | Dose-dependently increased |

| Cortex | Dose-dependently increased | |

| Aβ₁₋₄₂ + this compound (105 mg/kg) | Hippocampus | Dose-dependently increased |

| Cortex | Dose-dependently increased | |

| Aβ₁₋₄₂ + this compound (210 mg/kg) | Hippocampus | Restored to near-control levels |

| Cortex | Restored to near-control levels |

Table 3: Effect of this compound on Glutathione (GSH) Levels

| Treatment Group | Brain Region | GSH Level (μg/mg protein) |

| Control (Sham) | Hippocampus | Data not available in abstract |

| Cortex | Data not available in abstract | |

| Aβ₁₋₄₂ Model | Hippocampus | Significantly decreased |

| Cortex | Significantly decreased | |

| Aβ₁₋₄₂ + this compound (52.5 mg/kg) | Hippocampus | Dose-dependently increased |

| Cortex | Dose-dependently increased | |

| Aβ₁₋₄₂ + this compound (105 mg/kg) | Hippocampus | Dose-dependently increased |

| Cortex | Dose-dependently increased | |

| Aβ₁₋₄₂ + this compound (210 mg/kg) | Hippocampus | Restored to near-control levels |

| Cortex | Restored to near-control levels |

Note: Specific numerical data (mean ± SD and p-values) were not available in the abstracts of the primary research article. The table reflects the described qualitative and dose-dependent effects. Researchers are encouraged to consult the full-text publication for detailed quantitative results.

Experimental Protocols

The following are standardized protocols for the measurement of MDA, SOD, and GSH in brain tissue, synthesized from established methodologies.

Malondialdehyde (MDA) Assay (TBARS Method)

This protocol measures lipid peroxidation by quantifying MDA, which reacts with thiobarbituric acid (TBA) to form a colored product.

-

Tissue Homogenization:

-

Homogenize brain tissue (hippocampus or cortex) in 10 volumes of ice-cold RIPA lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Reaction Setup:

-

To 100 µL of the supernatant, add 200 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 2,200 x g for 15 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 200 µL of 0.67% (w/v) thiobarbituric acid (TBA).

-

-

Incubation and Measurement:

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples on ice for 10 minutes to stop the reaction.

-

Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

-

-

Quantification:

-

Calculate the MDA concentration using a standard curve generated with known concentrations of MDA.

-

Express the results as nmol of MDA per mg of protein. Protein concentration can be determined using a standard Bradford or BCA assay.

-

Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by xanthine and xanthine oxidase.

-

Tissue Preparation:

-

Homogenize brain tissue in 10 volumes of ice-cold potassium phosphate buffer (50 mM, pH 7.4) containing 1 mM EDTA.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

50 mM potassium phosphate buffer (pH 7.4)

-

1 mM EDTA

-

0.1 mM NBT

-

0.05 mM xanthine

-

Xanthine oxidase (sufficient to produce a rate of absorbance change of 0.025 per minute at 560 nm).

-

-

-

Assay Procedure:

-

Add 50 µL of the tissue supernatant to a cuvette.

-

Add 1 mL of the reaction mixture.

-

Monitor the change in absorbance at 560 nm for 5 minutes.

-

One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

-

-

Calculation:

-

Calculate the percentage of inhibition and determine the SOD activity.

-

Express the results as units of SOD per mg of protein.

-

Reduced Glutathione (GSH) Assay

This assay utilizes the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product.

-

Sample Preparation:

-

Homogenize brain tissue in 5 volumes of ice-cold 5% sulfosalicylic acid (SSA).

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Collect the supernatant.

-

-

Assay Reaction:

-

In a 96-well plate, add 20 µL of the supernatant.

-

Add 180 µL of a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

1 mM DTNB.

-

-

-

Measurement:

-

Incubate at room temperature for 5 minutes.

-

Measure the absorbance at 412 nm.

-

-

Quantification:

-

Calculate the GSH concentration using a standard curve prepared with known concentrations of GSH.

-

Express the results as µg of GSH per mg of protein.

-

Mandatory Visualizations

Signaling Pathway: this compound and the Keap1-Nrf2 Pathway

Caption: this compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2 nuclear translocation and antioxidant gene expression.

Experimental Workflow: Evaluating this compound's Effect on Oxidative Stress

Caption: Workflow for assessing this compound's impact on oxidative stress markers in a mouse model of Alzheimer's disease.

Conclusion

This compound represents a promising therapeutic strategy for neurodegenerative diseases by targeting the master regulator of the antioxidant response, the Keap1-Nrf2 pathway. The preclinical data strongly suggest that this compound can effectively mitigate oxidative stress by restoring the balance of key oxidative and antioxidant markers. This technical guide provides a foundational resource for researchers and drug developers interested in advancing this compound or similar Keap1-Nrf2 inhibitors towards clinical application. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety profile of this compound is warranted to fully realize its therapeutic potential.

Methodological & Application

Application Notes and Protocols for NXPZ-2 in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of NXPZ-2, a potent Keap1-Nrf2 protein-protein interaction inhibitor, for preclinical research in Alzheimer's disease (AD). The following sections detail the compound's mechanism of action, quantitative data, and detailed protocols for key experimental assays.

Introduction to this compound

This compound is an orally active small molecule that disrupts the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Under normal physiological conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In the context of oxidative stress, a key pathological feature of Alzheimer's disease, the Keap1-Nrf2 interaction is a critical regulatory point. By inhibiting this interaction, this compound allows for the stabilization and nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protection against oxidative damage.[2]

Preclinical studies in a mouse model of Alzheimer's disease have demonstrated that this compound can dose-dependently ameliorate cognitive dysfunction induced by amyloid-beta (Aβ), improve pathological changes in brain tissue, and reduce oxidative stress.[1][2] These findings suggest that this compound holds promise as a therapeutic agent for AD by targeting the Keap1-Nrf2 pathway.[2][3]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound based on preclinical research.

| Parameter | Value | Species/Model | Reference |

| Binding Affinity (Ki) | 95 nM | In vitro | [1] |

| EC50 | 120 nM and 170 nM | In vitro | [1] |

| In vivo Oral Dosage | 52.5, 105, 210 mg/kg (once daily for 7 days) | Male ICR mice (Aβ-induced AD model) | [1] |

| In vitro Neuronal Toxicity | No obvious toxicity up to 200 µM (7 days) | Primary cortical neurons | [1] |

Signaling Pathway of this compound

The mechanism of action of this compound centers on the modulation of the Keap1-Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.

Experimental Workflow for this compound Evaluation

A general workflow for evaluating the efficacy of this compound in a preclinical Alzheimer's disease model is outlined below.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in an Alzheimer's disease mouse model.

Animal Model and this compound Administration

-

Animal Model: An established mouse model of Alzheimer's disease, such as intracerebroventricular (i.c.v.) injection of Aβ1-42 oligomers in male ICR mice, can be used.[2]

-

This compound Preparation: For oral administration, this compound can be prepared in a vehicle solution. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Ultrasonic treatment may be necessary to achieve a clear solution.

-

Administration: Administer this compound orally (p.o.) once daily for a specified period, typically 7 days, at dosages of 52.5, 105, and 210 mg/kg.[1] A vehicle control group should be included.

Behavioral Testing

The Y-maze test is used to assess short-term spatial working memory.[4][5]

-

Apparatus: A three-arm maze with arms of equal length (e.g., 35 cm long, 20 cm high) positioned at 120-degree angles from each other.

-

Procedure:

-

Acclimate mice to the testing room for at least one hour before the test.

-

Place a mouse at the center of the Y-maze and allow it to freely explore the three arms for a set duration (e.g., 8 minutes).[3]

-

Record the sequence of arm entries using a video tracking system.

-

An alternation is defined as consecutive entries into the three different arms.

-

Clean the maze with a disinfectant between each mouse to eliminate olfactory cues.[3]

-

-

Data Analysis: Calculate the percentage of spontaneous alternation as follows: (Number of alternations / (Total number of arm entries - 2)) x 100. An increase in the percentage of alternation in this compound treated mice compared to the vehicle control group indicates improved spatial working memory.

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[1][6][7]

-